Methyl 1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Methyl 1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Pinusolide belongs to the class of organic compounds known as diterpene lactones. These are diterpenoids containing a lactone moiety. Pinusolide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pinusolide is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, pinusolide can be found in fruits and herbs and spices. This makes pinusolide a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
31685-80-0
VCID:
VC0025242
InChI:
InChI=1S/C21H30O4/c1-14-6-9-17-20(2,11-5-12-21(17,3)19(23)24-4)16(14)8-7-15-10-13-25-18(15)22/h10,16-17H,1,5-9,11-13H2,2-4H3
SMILES:
CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC
Molecular Formula:
C21H30O4
Molecular Weight:
346.5 g/mol
Methyl 1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
CAS No.: 31685-80-0
Reference Standards
VCID: VC0025242
Molecular Formula: C21H30O4
Molecular Weight: 346.5 g/mol
CAS No. | 31685-80-0 |
---|---|
Product Name | Methyl 1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
Molecular Formula | C21H30O4 |
Molecular Weight | 346.5 g/mol |
IUPAC Name | methyl 1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
Standard InChI | InChI=1S/C21H30O4/c1-14-6-9-17-20(2,11-5-12-21(17,3)19(23)24-4)16(14)8-7-15-10-13-25-18(15)22/h10,16-17H,1,5-9,11-13H2,2-4H3 |
Standard InChIKey | WTKBZJAWPZXKJU-NLEAXPPASA-N |
Isomeric SMILES | C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)OC |
SMILES | CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC |
Canonical SMILES | CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC |
Appearance | Powder |
Melting Point | 83-84°C |
Physical Description | Solid |
Description | Pinusolide belongs to the class of organic compounds known as diterpene lactones. These are diterpenoids containing a lactone moiety. Pinusolide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pinusolide is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, pinusolide can be found in fruits and herbs and spices. This makes pinusolide a potential biomarker for the consumption of these food products. |
Synonyms | pinusolide |
PubChem Compound | 14845503 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume